1-(3,5-diphenyl-1H-pyrazol-1-yl)-2-[(2-methoxyphenyl)amino]ethanone
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Overview
Description
1-(3,5-DIPHENYLPYRAZOL-1-YL)-2-[(2-METHOXYPHENYL)AMINO]ETHANONE is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with phenyl groups at positions 3 and 5, and an ethanone moiety linked to an aniline derivative. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-DIPHENYLPYRAZOL-1-YL)-2-[(2-METHOXYPHENYL)AMINO]ETHANONE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with phenylhydrazine under acidic conditions to form 3,5-diphenylpyrazole.
Substitution Reaction: The 3,5-diphenylpyrazole is then subjected to a substitution reaction with 2-methoxyaniline in the presence of a suitable catalyst, such as palladium on carbon, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-DIPHENYLPYRAZOL-1-YL)-2-[(2-METHOXYPHENYL)AMINO]ETHANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,5-DIPHENYLPYRAZOL-1-YL)-2-[(2-METHOXYPHENYL)AMINO]ETHANONE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Materials Science: It is explored for its use in the development of organic semiconductors and other advanced materials.
Biological Research: The compound is used as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(3,5-DIPHENYLPYRAZOL-1-YL)-2-[(2-METHOXYPHENYL)AMINO]ETHANONE involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-DIPHENYLPYRAZOL-1-YL)-2-[(2-HYDROXYPHENYL)AMINO]ETHANONE
- 1-(3,5-DIPHENYLPYRAZOL-1-YL)-2-[(2-CHLOROPHENYL)AMINO]ETHANONE
- 1-(3,5-DIPHENYLPYRAZOL-1-YL)-2-[(2-NITROPHENYL)AMINO]ETHANONE
Uniqueness
1-(3,5-DIPHENYLPYRAZOL-1-YL)-2-[(2-METHOXYPHENYL)AMINO]ETHANONE is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.
Properties
Molecular Formula |
C24H21N3O2 |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
1-(3,5-diphenylpyrazol-1-yl)-2-(2-methoxyanilino)ethanone |
InChI |
InChI=1S/C24H21N3O2/c1-29-23-15-9-8-14-20(23)25-17-24(28)27-22(19-12-6-3-7-13-19)16-21(26-27)18-10-4-2-5-11-18/h2-16,25H,17H2,1H3 |
InChI Key |
MVQQIXITEWOMIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NCC(=O)N2C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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